1-(3,4-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone
Overview
Description
1-(3,4-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone is a useful research compound. Its molecular formula is C16H22F2N2O2 and its molecular weight is 312.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.16493427 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Hindered-Phenol-Containing Amine Moieties
Researchers synthesized and characterized compounds with structures related to 1-(3,4-difluorobenzyl)-3-{[ethyl(methyl)amino]methyl}-3-hydroxy-2-piperidinone, focusing on their use as antioxidants for polypropylene copolymers. The study indicates potential applications in enhancing the thermooxidative stability of polymers, suggesting that similar compounds could be utilized in material science for improving the durability of plastics (Desai et al., 2004).
Antimicrobial Activity of Synthesized Compounds
Another study explored the synthesis and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound synthesized via Knoevenagel condensation. This highlights the potential use of related compounds in the development of new antimicrobial agents, underscoring the importance of such research in addressing resistance to existing antibiotics (Kariyappa et al., 2016).
Application in Carbohydrate Chemistry
The development and evaluation of a new protecting group for hydroxyl groups, designed for use in carbohydrate chemistry, suggest potential applications of similar compounds in the synthesis of complex molecules. The study demonstrates the utility of these compounds in facilitating the synthesis of glycosides, important in various biological processes (Spjut et al., 2010).
Preparation of Quinolone Antibacterials
Research on the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines as intermediates for quinolone antibacterials points towards the application of similar piperidinone compounds in medicinal chemistry. These intermediates are crucial for the development of new antibacterial drugs, highlighting the role of such compounds in pharmaceutical research (Schroeder et al., 1992).
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-3-[[ethyl(methyl)amino]methyl]-3-hydroxypiperidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-3-19(2)11-16(22)7-4-8-20(15(16)21)10-12-5-6-13(17)14(18)9-12/h5-6,9,22H,3-4,7-8,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUPHHOTUSGKMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1(CCCN(C1=O)CC2=CC(=C(C=C2)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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